5-bromo-4-methyl-N-propylthiophene-2-carboxamide
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Overview
Description
5-bromo-4-methyl-N-propylthiophene-2-carboxamide is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the bromination of 4-methylthiophene-2-carboxamide followed by N-propylation. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The N-propylation step can be carried out using propylamine in the presence of a suitable base such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and N-propylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
N-propylation: Propylamine with a base like sodium hydride or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or borane.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Scientific Research Applications
5-bromo-4-methyl-N-propylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: Thiophene derivatives are employed in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene-based compounds.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by modulating the activity of certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-4-methyl-N-propylthiophene-2-carboxamide is unique due to the presence of both a bromine atom and a propyl group on the thiophene ring, which can influence its reactivity and properties.
Properties
IUPAC Name |
5-bromo-4-methyl-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-3-4-11-9(12)7-5-6(2)8(10)13-7/h5H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMVZYNZYUIOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(S1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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